5-Chloro-2-(2-naphthyl)benzimidazole

Description

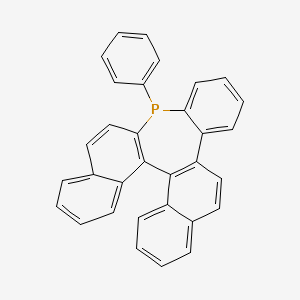

Structure

3D Structure

Properties

CAS No. |

7235-72-5 |

|---|---|

Molecular Formula |

C32H21P |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

18-phenyl-18-phosphahexacyclo[17.8.0.02,11.03,8.012,17.022,27]heptacosa-1(19),2(11),3,5,7,9,12,14,16,20,22,24,26-tridecaene |

InChI |

InChI=1S/C32H21P/c1-2-12-24(13-3-1)33-29-17-9-8-16-27(29)28-20-18-22-10-4-6-14-25(22)31(28)32-26-15-7-5-11-23(26)19-21-30(32)33/h1-21H |

InChI Key |

WZKIFGVUYDWKJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P2C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=CC=CC=C72 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 2 2 Naphthyl Benzimidazole

Precursor Synthesis and Strategic Functionalization for Benzimidazole (B57391) Annulation

The successful synthesis of the target molecule hinges on the careful preparation of its key building blocks. This involves the synthesis of a specifically substituted o-phenylenediamine (B120857) and a naphthyl derivative, which will ultimately form the benzimidazole ring and its C2-substituent, respectively.

The primary precursors for the synthesis of 5-Chloro-2-(2-naphthyl)benzimidazole are 4-chloro-o-phenylenediamine and a suitable 2-naphthyl carbonyl compound, such as 2-naphthaldehyde (B31174) or 2-naphthoic acid.

4-Chloro-o-phenylenediamine: This precursor provides the benzene (B151609) portion of the benzimidazole core, already bearing the necessary chloro-substituent at the desired position. It can be synthesized from 4-chloro-2-nitroaniline (B28928) through reduction. Common reduction methods include the use of tin or stannous chloride in the presence of hydrochloric acid, or catalytic hydrogenation. orgsyn.org Another approach involves treating o-dichlorobenzene or o-chloroaniline with aqueous ammonia (B1221849) at elevated temperatures and pressures in the presence of a copper catalyst. orgsyn.org Commercially, 4-chloro-o-phenylenediamine is also readily available. sigmaaldrich.com

2-Naphthaldehyde and 2-Naphthoic Acid: These precursors introduce the 2-naphthyl group at the C2 position of the benzimidazole ring.

2-Naphthaldehyde can be synthesized through various methods, including the bromination of 2-methylnaphthalene (B46627) followed by reaction with hexamethylenetetramine (Sommelet reaction). acs.orgchemicalbook.com It can also be prepared from 2-naphthoyl chloride via reduction. chemicalbook.com

2-Naphthoic acid is commonly prepared by the oxidation of 2-methylnaphthalene. orgsyn.org Another route involves the carboxylation of 2-naphthylmagnesium bromide, a Grignard reagent. It can also be synthesized from 2-bromonaphthalene (B93597) via palladium-catalyzed carbonylation or Suzuki-Miyaura coupling followed by oxidation. chemicalbook.comwikipedia.org A method for producing 6-bromo-2-naphthoic acid involves the diazotization of 6-amino-2-naphthoic acid followed by reaction with copper bromide. google.com

Interactive Table: Precursor Synthesis Routes

| Precursor | Starting Material | Key Reagents/Reaction Type | Reference(s) |

| 4-Chloro-o-phenylenediamine | 4-Chloro-2-nitroaniline | Sn/HCl or SnCl2/HCl (Reduction) | orgsyn.org |

| 4-Chloro-o-phenylenediamine | o-Dichlorobenzene | NH3, Cu catalyst (High T/P) | orgsyn.org |

| 2-Naphthaldehyde | 2-Methylnaphthalene | N-Bromosuccinimide, Hexamethylenetetramine | acs.orgchemicalbook.com |

| 2-Naphthoic Acid | 2-Methylnaphthalene | Oxidation | orgsyn.org |

| 2-Naphthoic Acid | 2-Bromonaphthalene | Pd catalyst, CO or Bis(pinacolato)diboron | chemicalbook.com |

While the primary strategy involves using a pre-halogenated precursor like 4-chloro-o-phenylenediamine, direct halogenation of the benzimidazole ring is an alternative. For instance, direct bromination of 2-chlorobenzimidazole (B1347102) with bromine-water has been used to synthesize 2-chloro-5,6-dibromobenzimidazole. nih.gov This suggests that direct chlorination of 2-(2-naphthyl)benzimidazole could potentially yield the 5-chloro derivative, although this would likely result in a mixture of isomers requiring separation. The use of a pre-substituted diamine generally offers better regiochemical control.

Cyclocondensation Approaches to the 2-Arylbenzimidazole Core Structure

The formation of the benzimidazole ring, known as benzimidazole annulation, is typically achieved through the cyclocondensation of an o-phenylenediamine with a carbonyl compound. Various methods, from classical to modern sustainable approaches, have been developed for this transformation.

The most traditional method for synthesizing 2-arylbenzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. nih.govresearchgate.net

With Carboxylic Acids: The reaction of 4-chloro-o-phenylenediamine with 2-naphthoic acid typically requires a dehydrating agent and often harsh conditions, such as heating in polyphosphoric acid (PPA) or strong mineral acids like hydrochloric acid. sphinxsai.comasianpubs.org These conditions facilitate the formation of an intermediate amide which then cyclizes to the benzimidazole.

With Aldehydes: The condensation of 4-chloro-o-phenylenediamine with 2-naphthaldehyde is a two-step process that often occurs in a single pot. nih.gov An initial condensation forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole. A variety of oxidizing agents can be employed for this step. ias.ac.in

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. mdpi.comchemmethod.com These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials. sphinxsai.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. sciforum.net The synthesis of 2-arylbenzimidazoles can be significantly expedited by carrying out the condensation of o-phenylenediamines with aldehydes or carboxylic acids under microwave conditions. asianpubs.orgarkat-usa.orgtandfonline.com This technique often leads to higher yields and cleaner reactions in a fraction of the time required for conventional heating. sciforum.netarkat-usa.org For instance, reactions that might take hours with conventional heating can often be completed in minutes using microwave assistance. arkat-usa.org

Green Solvents and Catalysts: The use of water as a solvent is a key aspect of green chemistry. elsevierpure.com Several methods have been developed for the synthesis of 2-arylbenzimidazoles in water, which is non-toxic, inexpensive, and environmentally benign. elsevierpure.com Additionally, the use of biodegradable and reusable catalysts, such as deep eutectic solvents or waste curd water, has been explored to make the synthesis more sustainable. tandfonline.comnih.gov

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Typical Reaction Time | Energy Consumption | Solvent/Catalyst | Yield | Reference(s) |

| Conventional Heating | Hours to Days | High | PPA, HCl, Organic Solvents | Moderate to Good | asianpubs.orgsciforum.net |

| Microwave-Assisted | Minutes | Low | Often Solvent-free or Green Solvents | Good to Excellent | sciforum.netarkat-usa.orgtandfonline.com |

Catalysts play a crucial role in modern organic synthesis by enhancing reaction rates and selectivity under milder conditions. A wide array of catalysts have been employed for the synthesis of 2-arylbenzimidazoles.

Lewis and Brønsted Acid Catalysts: Both Lewis acids (e.g., scandium triflate, zinc acetate) and Brønsted acids (e.g., p-toluenesulfonic acid) can effectively catalyze the condensation reaction. clockss.org Scandium triflate, for example, has been shown to catalyze both the formation of the intermediate and its subsequent oxidation to the benzimidazole. clockss.org

Solid-Supported and Heterogeneous Catalysts: To simplify catalyst recovery and reuse, solid-supported catalysts have been developed. Examples include silica-supported periodic acid and zeolites. nih.gov These catalysts are easily separated from the reaction mixture by filtration, contributing to a more sustainable process.

Metal-Based Catalysts: Various metal-based catalysts, including those based on palladium, copper, and cerium, have been utilized. acs.orgorganic-chemistry.org For example, a palladium-catalyzed carbonylation, coupling, and cyclization of haloaromatics with o-phenylenediamines provides an alternative route to 2-arylbenzimidazoles. acs.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of hydrogen peroxide has been used as an efficient catalytic system for the oxidative cyclocondensation of aldehydes and o-phenylenediamines. organic-chemistry.org

Optimization of Reaction Parameters and Yield Enhancement Techniques

The synthesis of benzimidazoles often involves the condensation reaction between an o-phenylenediamine and a carboxylic acid or aldehyde. beilstein-journals.org The yield and purity of the resulting benzimidazole are highly dependent on several reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.

Research into the synthesis of analogous benzimidazole derivatives has highlighted several key factors for yield enhancement. For instance, the synthesis of 2-aryl-1H-benzimidazoles has been effectively achieved using various catalytic systems. One approach involves the use of erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) as a catalyst in water, which can lead to high yields of the desired product. beilstein-journals.org Another strategy employs magnetite polydopamine-supported copper nanoparticles as a recyclable and efficient catalyst under mild conditions.

Microwave-assisted synthesis has also emerged as a powerful technique for accelerating reaction rates and improving yields in benzimidazole synthesis. This method often leads to shorter reaction times and cleaner reaction profiles compared to conventional heating. nih.gov

The choice of solvent is another critical parameter. While polar aprotic solvents like DMF and DMSO are commonly used, greener alternatives such as water or solvent-free conditions are being explored to develop more environmentally friendly protocols. beilstein-journals.org

The following table summarizes optimized reaction conditions for the synthesis of various substituted benzimidazoles, which can serve as a guide for the synthesis of 5-Chloro-2-(2-naphthyl)benzimidazole.

Table 1: Optimized Reaction Conditions for the Synthesis of Benzimidazole Derivatives

| Benzimidazole Derivative | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole | o-phenylenediamine, Benzaldehyde | Er(OTf)3 | Water | Not specified | 15 min (Microwave) | 72 |

| 2-phenyl-1H-benzimidazole | o-phenylenediamine, Benzaldehyde | None | Water | 1 | Not specified | 92 |

| N-substituted Benzimidazoles | Fluoro-aryl formamidines, Primary amines | None | Not specified | Not specified | Not specified | Improved yield |

| 6-chloro-2-(2-cyclohexylethyl)-1H-benzo[d]imidazol-4-yl)(oxo)-l4-azanol | 3-cyclohexylpropanoic acid, 5-chloro-3-nitrobenzene-1,2-diamine | Not specified | Not specified | Heating | Not specified | Not specified |

Advanced Purification and Isolation Procedures

The purification of 5-Chloro-2-(2-naphthyl)benzimidazole is a crucial step to remove unreacted starting materials, catalysts, and by-products. Standard purification techniques include recrystallization and column chromatography.

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the crude product and impurities. For benzimidazole derivatives, solvents such as ethanol, methanol (B129727), and ethyl acetate (B1210297) are often employed. google.com A typical procedure involves dissolving the crude product in a minimum amount of a hot solvent and allowing the solution to cool slowly, which promotes the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. google.com

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures.

Thin-Layer Chromatography (TLC) is primarily used for monitoring the progress of a reaction and for preliminary purity assessment. Different solvent systems, known as mobile phases, can be used to achieve separation on a stationary phase, typically silica (B1680970) gel. For benzimidazole derivatives, common mobile phases include mixtures of ethyl acetate and hexane, or dichloromethane (B109758) and methanol.

Column Chromatography is a preparative technique used to separate and isolate larger quantities of the desired compound. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture travel through the column at different rates and are collected as separate fractions. For chlorinated aromatic compounds, reverse-phase high-performance liquid chromatography (HPLC) can be a highly effective purification method. sielc.com A C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, can provide excellent separation. sielc.com This method is also scalable for preparative separations. sielc.com

The following table summarizes various purification techniques used for benzimidazole and related heterocyclic compounds.

Table 2: Purification Techniques for Benzimidazole Derivatives

| Technique | Stationary Phase/Solvent | Application |

|---|---|---|

| Recrystallization | Hot Ethyl Acetate | Purification of substituted benzimidazoles. google.com |

| Column Chromatography | Silica Gel | Isolation of substituted benzimidazoles. google.com |

| Reverse-Phase HPLC | C18 column with Acetonitrile/Water/Phosphoric Acid | Analysis and isolation of chlorinated aromatic compounds. sielc.com |

Comprehensive Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 5-Chloro-2-(2-naphthyl)benzimidazole by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of 5-Chloro-2-(2-naphthyl)benzimidazole is expected to show distinct signals for the N-H proton, the three protons of the chlorobenzyl moiety, and the seven protons of the naphthyl group. The broad singlet corresponding to the N-H proton typically appears far downfield. rsc.org The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, and coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

Predicted ¹H NMR Data for 5-Chloro-2-(2-naphthyl)benzimidazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| N-H | ~13.0 | Broad Singlet (br s) | Exchangeable proton, shift is concentration and solvent dependent. |

| Naphthyl Protons | ~7.5 - 8.5 | Multiplets (m) | Complex splitting pattern due to multiple couplings within the rigid ring system. |

| Benzimidazole (B57391) H-4 | ~7.8 | Doublet (d) | Adjacent to the electron-withdrawing chloro group, expected to be downfield. |

| Benzimidazole H-6 | ~7.4 | Doublet of Doublets (dd) | Coupled to both H-4 and H-7. |

| Benzimidazole H-7 | ~7.6 | Doublet (d) | Adjacent to the imidazole (B134444) nitrogen. |

¹³C NMR spectroscopy is used to confirm the carbon framework of the molecule. Due to the molecule's asymmetry, a total of 17 distinct signals are expected, one for each unique carbon atom. The chemical shifts are influenced by the local electronic environment, with carbons bonded to heteroatoms (N, Cl) and those in the aromatic systems appearing at characteristic positions. mdpi.com The C-2 carbon of the benzimidazole ring, being bonded to two nitrogen atoms, is typically observed significantly downfield. mdpi.com

Predicted ¹³C NMR Data for 5-Chloro-2-(2-naphthyl)benzimidazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzimidazole C-2 | ~152 |

| Benzimidazole C-5 (C-Cl) | ~127 |

| Benzimidazole Aromatic CH | ~112 - 125 |

| Benzimidazole Quaternary (C-3a, C-7a) | ~132 - 142 |

| Naphthyl Aromatic CH | ~124 - 129 |

| Naphthyl Quaternary | ~130 - 135 |

While one-dimensional NMR provides fundamental data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the connectivity between the naphthyl and benzimidazole moieties.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings. This would be essential for tracing the connectivity of adjacent protons within the naphthyl ring system and confirming the relative positions of the H-4, H-6, and H-7 protons on the benzimidazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). This technique allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton's signal from the ¹H NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it maps long-range (2-3 bond) correlations between protons and carbons. researchgate.nettsijournals.com This experiment would provide the definitive link between the two halves of the molecule by showing correlations from the naphthyl protons to the C-2 carbon of the benzimidazole, and vice versa, confirming that the naphthyl group is attached at the 2-position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Pathways

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unequivocal determination of the molecular formula. rsc.org For 5-Chloro-2-(2-naphthyl)benzimidazole (C₁₇H₁₁ClN₂), the calculated exact mass serves as a benchmark for experimental verification. The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, showing two peaks separated by ~2 Da for the molecular ion.

HRMS Data for 5-Chloro-2-(2-naphthyl)benzimidazole

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₁ClN₂ |

| Calculated m/z for [M+H]⁺ (C₁₇H₁₂³⁵ClN₂) | 291.0689 |

| Calculated m/z for [M+H]⁺ (C₁₇H₁₂³⁷ClN₂) | 293.0660 |

The fragmentation pathway in mass spectrometry would likely involve initial cleavage of the C-Cl bond or the bond connecting the benzimidazole and naphthyl rings, providing further structural evidence.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹). Key vibrations for this compound include the N-H stretch of the imidazole ring, aromatic C-H stretches, C=N and C=C stretches within the fused ring systems, and the C-Cl stretch. rsc.orgijpsm.com

Characteristic IR Absorption Bands for 5-Chloro-2-(2-naphthyl)benzimidazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (imidazole) | Stretching | ~3450 - 3300 (often broad) |

| C-H (aromatic) | Stretching | ~3100 - 3000 |

| C=N (imidazole) | Stretching | ~1625 - 1615 |

| C=C (aromatic) | Stretching | ~1600 - 1450 |

| C-Cl | Stretching | ~800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's extensive conjugated π-electron system. The fusion of the benzimidazole and naphthalene (B1677914) rings creates a large chromophore that is expected to absorb strongly in the ultraviolet region. The spectrum would likely display multiple absorption bands corresponding to π → π* transitions of varying energies.

Predicted UV-Vis Absorption Data for 5-Chloro-2-(2-naphthyl)benzimidazole

| Transition Type | Predicted λmax (nm) | Notes |

|---|---|---|

| π → π | ~250 - 280 | Corresponds to transitions within the benzimidazole and naphthalene systems. |

| π → π | ~310 - 340 | Lower energy transition associated with the larger conjugated system. |

The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent used. This analysis confirms the presence of the conjugated aromatic system, a key feature of the molecule's structure.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's structure and its solid-state behavior.

For the specific compound, 5-Chloro-2-(2-naphthyl)benzimidazole , a thorough search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data. This suggests that the crystal structure for this particular molecule may not have been determined or published to date.

To illustrate the detailed structural insights that can be obtained from such an analysis, data for a structurally related benzimidazole derivative, 5-Chloro-2-methylsulfanyl-6-(naphthalen-1-yloxy)-1H-benzimidazole methanol (B129727) monosolvate , is presented. A study of this compound revealed its crystal structure and provided precise measurements of its crystallographic parameters. researchgate.net

The analysis of this related compound demonstrated that the benzimidazole and naphthyloxy groups are nearly perpendicular to each other, with a dihedral angle of 83.99(4)°. researchgate.net The solid-state structure is stabilized by a network of intermolecular hydrogen bonds involving the benzimidazole ring and the co-crystallized methanol molecule. researchgate.net

Below are the detailed crystallographic data obtained for 5-Chloro-2-methylsulfanyl-6-(naphthalen-1-yloxy)-1H-benzimidazole methanol monosolvate . researchgate.net

Interactive Crystal Data Table for a Related Benzimidazole Derivative

| Crystal Parameter | Value |

| Empirical Formula | C18H13ClN2OS·CH3OH |

| Formula Weight | 372.85 |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | |

| a | 7.4094 (6) Å |

| b | 9.1941 (8) Å |

| c | 14.4253 (11) Å |

| α | 73.978 (7)° |

| β | 75.315 (7)° |

| γ | 75.136 (7)° |

| Volume | 895.09 (14) ų |

| Z | 2 |

| Calculated Density | 1.383 Mg/m³ |

| Radiation Type | Mo Kα |

| Wavelength | 0.71073 Å |

| Temperature | 298 K |

This level of detailed structural information, once available for 5-Chloro-2-(2-naphthyl)benzimidazole , would be invaluable for understanding its molecular conformation, packing in the solid state, and potential interactions with biological targets.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

No published data is available for the quantum chemical calculations of 5-Chloro-2-(2-naphthyl)benzimidazole. Such studies would typically involve using methods like Density Functional Theory (DFT) to understand the molecule's fundamental properties. nih.govnih.gov

Molecular Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles for 5-Chloro-2-(2-naphthyl)benzimidazole, is not found in the reviewed literature. Conformational analysis to determine the most stable three-dimensional structure has not been reported.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Mulliken Charges)

Detailed electronic structure analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges (like Mulliken charges), has not been published for this specific compound. esisresearch.orgnih.gov These values are critical for predicting a molecule's reactivity and electronic behavior.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis, which predicts the compound's infrared (IR) and Raman spectra, is not available. esisresearch.orgnih.gov This analysis helps in the assignment of experimental spectral bands to specific molecular vibrations.

Molecular Docking Studies for Ligand-Target Interaction Prediction

While molecular docking is a common technique used to study other benzimidazole (B57391) derivatives as potential therapeutic agents, nih.govnih.gov no specific docking studies targeting 5-Chloro-2-(2-naphthyl)benzimidazole have been found in published research.

Prediction of Binding Modes and Affinities with Hypothesized Biological Targets

There are no available reports on the predicted binding modes or binding affinities of 5-Chloro-2-(2-naphthyl)benzimidazole with any hypothesized biological targets, such as enzymes or receptors.

Identification of Key Intermolecular Interactions and Active Site Residues

As no docking studies have been published, there is no information identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) or the specific active site residues that 5-Chloro-2-(2-naphthyl)benzimidazole might interact with within a biological target.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. For drug discovery, MD simulations offer critical insights into how a ligand, such as a benzimidazole derivative, behaves in a dynamic biological environment, providing information that static models like molecular docking cannot. These simulations can be used to study the stability of ligand-protein complexes, conformational changes, and the thermodynamics of binding.

In the context of benzimidazole derivatives, MD simulations have been employed to validate docking poses, assess the stability of ligand-receptor interactions, and understand the dynamic behavior that underpins their biological activity. ajchem-a.comnih.gov For instance, simulations of antitubercular benzimidazole derivatives have been used to analyze the stability of the ligand-protein complex, confirming that the compounds remain securely in the binding pocket of the target enzyme. nih.gov

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. MD simulations are instrumental in analyzing the conformational stability and flexibility of a compound like 5-Chloro-2-(2-naphthyl)benzimidazole within a simulated biological environment, such as a receptor's active site.

Key metrics used in this analysis include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein-ligand complex or the ligand itself from an initial reference structure over time. A stable RMSD value during a simulation suggests that the complex has reached equilibrium and is structurally stable. Studies on antiviral benzimidazole derivatives have used RMSD to confirm the stability of the ligand-protein complex over simulation periods as long as 100 nanoseconds. nih.gov

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues or parts of the ligand. It helps identify which regions of the protein or ligand are flexible or rigid. High RMSF values in certain loops of a receptor might indicate flexibility that is crucial for ligand entry or binding, while low fluctuation in the ligand itself would suggest a stable binding conformation.

Conformational analysis through techniques like Potential Energy Surface (PES) scanning can also determine the most stable conformer of a molecule, which is crucial for understanding its preferred shape before binding. nih.gov For 2-arylbenzimidazoles, the dihedral angle between the benzimidazole core and the 2-aryl substituent is a key conformational feature that influences its interaction with biological targets. nih.govnih.gov

While docking provides a static snapshot of a potential ligand-receptor complex, MD simulations reveal the dynamic nature of this interaction. Simulations can confirm whether the binding pose predicted by docking is maintained over time and can elucidate the key intermolecular interactions that stabilize the complex.

For benzimidazole derivatives, MD simulations have repeatedly been used to study the evolution of the ligand-receptor complex. ajchem-a.comnih.gov These studies often track the hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the ligand and the amino acid residues of the target protein. nih.gov For example, a simulation might show a benzimidazole derivative forming stable hydrogen bonds with specific residues like Glutamic acid in a receptor-binding pocket, confirming a stable binding mode. nih.gov The stability of these interactions throughout the simulation provides strong evidence for the ligand's binding mechanism and affinity. nih.gov

Interactive Table: Key Interaction Dynamics in MD Simulations of Benzimidazole Derivatives This table illustrates the types of data obtained from MD simulations, showing how different interactions contribute to the stability of a ligand-receptor complex. Data is representative of findings for the benzimidazole class.

| Interaction Type | Interacting Residues (Example) | Interaction Stability (% of Simulation Time) | Significance |

|---|---|---|---|

| Hydrogen Bond | GLU-196, ASP-210 | 85% | Anchors the ligand in the binding site. |

| Hydrophobic | LEU-150, VAL-180, ILE-205 | 95% | Contributes significantly to binding affinity. |

| π-π Stacking | PHE-290, TRP-112 | 60% | Orients the aromatic rings for optimal binding. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are essential ligand-based drug design strategies. They are used to correlate a compound's structural or physicochemical properties with its biological activity, guiding the design of new, more potent analogs. nih.govbiointerfaceresearch.com These methods are particularly valuable when the 3D structure of the biological target is unknown.

QSAR models are mathematical equations that quantify the relationship between the chemical features of a series of compounds and their activities.

2D-QSAR: These models use descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices. For example, a 2D-QSAR study on 2-arylbenzimidazole derivatives as anti-leishmanial agents found that specific electronic and topological descriptors were key to predicting activity. ajchem-a.comresearchgate.net

3D-QSAR: These models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. The compounds in a series are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated and correlated with activity. researchgate.net A 3D-QSAR study on benzimidazole-derived carboxamides identified that steric and electrostatic fields were the main factors influencing their antioxidative activity. nih.gov

The validity of a QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), cross-validation coefficient (q²), and predictive R² (pred_R²). A robust model will have high values for these metrics, indicating good internal stability and external predictive power. researchgate.netresearchgate.net

Interactive Table: Representative Statistical Validation of a 3D-QSAR Model for Benzimidazole Analogs This table showcases typical validation metrics for a 3D-QSAR model, indicating its statistical robustness and predictive capability. Data is generalized from published studies on benzimidazole derivatives.

| Statistical Parameter | Value | Acceptable Range | Interpretation |

|---|---|---|---|

| q² (Cross-validated R²) | 0.68 | > 0.5 | Good internal predictive ability. |

| R² (Non-cross-validated R²) | 0.91 | > 0.6 | Strong correlation between descriptors and activity. |

| pred_R² (External validation) | 0.75 | > 0.5 | Good predictive power for external test set compounds. |

| F-test value | 112.5 | High | Indicates a statistically significant model. |

| Standard Deviation (SD) | 0.085 | Low | Low variance in the model's predictions. |

A pharmacophore model represents the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. These models are generated by superimposing a set of active molecules and identifying their common features. nih.gov

For the benzimidazole class, pharmacophore modeling has been crucial in defining the key requirements for a range of activities. nih.govresearchgate.net Common features identified for various benzimidazole derivatives include:

An aromatic ring system, often the benzimidazole core itself, capable of π-π stacking. nih.gov

Hydrogen bond donor and acceptor sites, typically the N-H group of the imidazole (B134444) ring and any suitably placed nitrogen or oxygen atoms in substituents. nih.govnih.gov

Hydrophobic regions, which are critical for binding within nonpolar pockets of a receptor.

A specific spatial arrangement of these features that matches the topology of the receptor's active site.

By understanding these essential features, medicinal chemists can design new molecules, like derivatives of 5-Chloro-2-(2-naphthyl)benzimidazole, that fit the pharmacophore model, thereby increasing the probability of discovering compounds with enhanced potency and selectivity. northwestern.edu

Mechanistic Investigation of Biological Interactions

Identification and Characterization of Molecular Targets

The biological effects of benzimidazole (B57391) derivatives are often traced back to their interactions with specific molecular targets. These interactions can lead to the modulation of crucial cellular processes.

Benzimidazole scaffolds are known to be effective inhibitors of various enzymes, a key mechanism behind their therapeutic potential. For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.comnih.gov Two such compounds exhibited IC50 values of 0.33 μM and 0.38 μM against EGFR, comparable to the established inhibitor erlotinib (B232) (IC50 0.39 μM). nih.gov This suggests that compounds like 5-Chloro-2-(2-naphthyl)benzimidazole may also possess the ability to inhibit protein kinases.

In the context of antifungal activity, novel benzimidazole hybrids have been shown to target and inhibit lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. rsc.org The IC50 values for these hybrids were found to be 5.6 and 7.1 μM, which is comparable to the reference drug fluconazole (B54011) (2.3 μM). rsc.org Furthermore, some benzimidazole analogs have been identified as inhibitors of interleukin-5 (IL-5), with IC50 values as low as 3.5 μM. nih.gov

Another important enzyme target for some benzimidazole derivatives is DNA gyrase B in bacteria. Computational studies have shown that 2,5(6)-substituted benzimidazoles are promising candidates for inhibiting this enzyme due to their ability to form key hydrogen bonds with the target. nih.gov

| Benzimidazole Derivative Class | Target Enzyme | Reported IC50 Values | Reference |

|---|---|---|---|

| Benzimidazole-based 1,3,4-oxadiazoles | EGFR kinase | 0.33 μM and 0.38 μM | nih.gov |

| Benzimidazole hybrids | Lanosterol 14α-demethylase | 5.6 μM and 7.1 μM | rsc.org |

| Hydroxyethylaminomethylbenzimidazole analogs | Interleukin-5 (IL-5) | 3.5 μM and 5.0 μM | nih.gov |

The benzimidazole structure is also a key component in ligands designed to interact with various receptors. A notable example is a series of benzimidazole-arylpiperazine derivatives designed as mixed ligands for serotonin (B10506) receptors 5-HT1A and 5-HT3. nih.gov These compounds displayed high affinity for the 5-HT3 receptor (Ki = 10-62 nM) and, for those with an o-alkoxy group, nanomolar affinity for the 5-HT1A receptor (Ki = 18-150 nM). nih.gov One particular compound from this series, with Ki values of 18.0 nM for 5-HT1A and 27.2 nM for 5-HT3, was characterized as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT3 receptors. nih.gov This dual activity highlights the potential for benzimidazoles to modulate neurotransmitter pathways.

Radioligand receptor binding assays are a common method to determine the affinity of such compounds for their target receptors. nih.gov These assays are crucial for screening new chemical entities and identifying lead compounds for further development. nih.gov

Benzimidazole derivatives have been extensively studied for their ability to interact with nucleic acids, which is a key mechanism for their anticancer and antimicrobial activities. These interactions can occur through various modes, including intercalation and groove binding. nih.gov

Studies on novel benzimidazole derivatives have demonstrated their ability to bind to the minor groove of DNA. nih.gov This binding can lead to the inhibition of enzymes that interact with DNA, such as topoisomerase II, and can also interfere with in vitro transcription. nih.gov The binding constants (Kb) for some benzimidazole Schiff base complexes with DNA have been found to be as high as 3.27 × 10^5 M-1, indicating strong binding. nih.gov

In addition to DNA, RNA is also a significant target for benzimidazole compounds. The benzimidazole scaffold is considered a privileged structure for binding to RNA. nih.gov Specific benzimidazole derivatives have been shown to bind to RNA internal loops, which can affect RNA folding and function. nih.govnih.gov For example, a bis-benzimidazole has been found to bind to the expanded r(CUG) repeats that cause myotonic dystrophy type 1. nih.gov

| Derivative Class | Nucleic Acid Target | Mode of Interaction | Reference |

|---|---|---|---|

| Novel benzimidazole derivative (MH1) | DNA | Minor groove binding | nih.gov |

| Benzimidazole Schiff base complexes | DNA | Intercalation/Groove binding | nih.gov |

| 2-Aminobenzimidazoles | RNA | Internal loop binding | nih.gov |

| Bis-benzimidazole | RNA (expanded r(CUG) repeats) | Binding to repeat sequences | nih.gov |

Elucidation of Cellular Pathway Modulation

The interaction of benzimidazole derivatives with their molecular targets can trigger a cascade of events that modulate cellular pathways, often leading to outcomes such as apoptosis and cell cycle arrest.

A significant body of research points to the ability of benzimidazole derivatives to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a highly sought-after characteristic for anticancer agents. The induction of apoptosis by these compounds often involves the mitochondrial pathway. nih.gov

One mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For example, some benzimidazole derivatives have been shown to increase the levels of caspase-3, caspase-8, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov The activation of caspases is a central event in the execution phase of apoptosis. nih.gov The release of cytochrome c from the mitochondria is another critical step in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and activation of caspase-9. nih.govnih.gov

Furthermore, some benzimidazoles can induce apoptosis by up-regulating p53 and its downstream target p21, which in turn can lead to the activation of apoptotic pathways. nih.gov

In addition to inducing apoptosis, many benzimidazole derivatives can disrupt the normal progression of the cell cycle in cancer cells. mdpi.comnih.govnih.gov This disruption, or cell cycle arrest, can prevent cancer cells from proliferating and can also sensitize them to apoptosis.

Different benzimidazole compounds have been shown to arrest the cell cycle at various phases. For instance, some derivatives cause an arrest in the G1 phase, which is associated with the upregulation of p53 and p21, and the downregulation of cyclin-dependent kinase 2 (CDK2) activity. nih.gov Other benzimidazole-based compounds have been found to induce cell cycle arrest in the S, G1, and G2 phases in different cancer cell lines. mdpi.com One study reported that a particular benzimidazole derivative caused a prominent increase in the G2 phase cell population in one cell line and an increase in both the S and G2 phases in another. mdpi.com This demonstrates that the specific effects on the cell cycle can be compound and cell-type dependent.

| Benzimidazole Derivative | Cancer Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| CCL299 | HepG2, HEp-2 | G1 phase | Up-regulation of p-p53 (Ser15) and p21; down-regulation of p-CDK2 (Thr160) | nih.gov |

| Compound 10 (Benzimidazole-based 1,3,4-oxadiazole) | MDA-MB-231, SKOV3 | G2/S phase | Not specified | mdpi.com |

| Compound 10 (Benzimidazole-based 1,3,4-oxadiazole) | A549 | G1/G2 phases | Not specified | mdpi.com |

| Compound 13 (Benzimidazole-based 1,3,4-oxadiazole) | A549, MDA-MB-231 | G1/S phase | Not specified | mdpi.com |

| Compound 13 (Benzimidazole-based 1,3,4-oxadiazole) | SKOV3 | S phase | Not specified | mdpi.com |

Signal Transduction Pathway Inhibition (e.g., Kinases, Phosphatases)

The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets, including enzymes crucial to signal transduction. rsc.org Specifically, benzimidazole derivatives have been extensively developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes. rsc.orgresearchgate.net This class of compounds has shown inhibitory activity against a wide array of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs). rsc.orgresearchgate.net

While the precise kinase or phosphatase targets for 5-Chloro-2-(2-naphthyl)benzimidazole are not definitively identified in all literature, its core structure strongly suggests a mechanism of action involving the inhibition of such signaling enzymes. The fusion of a hydrophobic naphthalene (B1677914) ring at the C-2 position and a chloro-substituent at the C-5 position creates a molecule with features common to many documented kinase inhibitors. For instance, related naphthalene-based imidazolium (B1220033) salts have been identified as inhibitors of ERK5 kinase activity. nih.gov Furthermore, benzimidazole analogs are known to exhibit potent inhibition of critical cancer-related targets like Aurora-A kinase. researchgate.net Therefore, it is highly probable that the biological effects of 5-Chloro-2-(2-naphthyl)benzimidazole are mediated through the modulation of one or more kinase-driven signal transduction pathways.

In-depth Structure-Activity Relationship (SAR) Analysis of the 5-Chloro-2-(2-naphthyl)benzimidazole Scaffold

Impact of Naphthyl Moiety Orientation and Substitution on Biological Activity

The large, aromatic naphthalene group at the C-2 position plays a critical role in the molecule's biological activity, primarily through hydrophobic and π-stacking interactions within the target's binding site. The orientation of this group is a key determinant of efficacy. A study comparing 2-(benzimidazolyl)naphthalene derivatives found that compounds with the naphthalene attached at its 2-position exhibited high selectivity and potent antiproliferative activity against the HepG2 human liver cancer cell line. acgpubs.org

The spatial relationship between the benzimidazole and naphthalene ring systems is also crucial. X-ray crystallography studies of similar 2-(naphthalen-1-yl)-1H-benzo[d]imidazole structures show a significant dihedral angle between the mean planes of the two ring systems, for example, 39.22 (8)°. iucr.org This non-coplanar arrangement dictates the molecule's three-dimensional shape, influencing its ability to fit optimally into the binding pocket of a target protein. Modifications to the naphthalene ring itself, such as the addition of hydroxyl groups, have also been explored, though in some cases, this did not lead to a significant improvement in cytotoxic effects. acgpubs.org

Influence of Halogenation at Position 5 on Mechanistic Interactions

The presence and nature of a halogen at the C-5 position of the benzimidazole ring significantly modulate the compound's biological activity. Research has consistently shown that a chloro group at this position enhances potency. In a direct comparison of 2-(2-naphthyl)benzimidazole derivatives, the 5-chloro substituted analog was identified as the most potent antiproliferative agent against HepG2 cancer cells. acgpubs.org It demonstrated markedly higher activity than the unsubstituted, 5-methyl, and 5-nitro analogs. acgpubs.org This finding is consistent with other studies on different 2-arylbenzimidazoles, where 5-chloro substitution led to profound topoisomerase I inhibition and cytotoxicity. nih.gov The enhanced activity of dichloro-substituted benzimidazoles compared to their monochloro counterparts in certain series further underscores the positive contribution of halogenation. nih.gov The electron-withdrawing nature of the chlorine atom alters the electronic distribution of the benzimidazole ring system, which can enhance binding interactions with biological targets.

| Compound | Substitution at Position 5 | IC₅₀ (µM) against HepG2 acgpubs.org |

|---|---|---|

| 2-(2-Naphthyl)-1H-benzimidazole | -H (Unsubstituted) | > 5 |

| 5-Chloro-2-(2-naphthyl)benzimidazole | -Cl | 0.078 |

| 5-Nitro-2-(2-naphthyl)benzimidazole | -NO₂ | 2.5 |

| 5-Methyl-2-(2-naphthyl)benzimidazole | -CH₃ | > 5 |

Substituent Effects on Benzimidazole Nitrogen Atoms (N1/N3)

In the parent scaffold of 5-Chloro-2-(2-naphthyl)benzimidazole, the nitrogen atom at the N1 position bears a hydrogen atom. This N-H group is a critical functional feature, capable of acting as a hydrogen bond donor, which is a key interaction for the binding of many inhibitors to the hinge region of kinase ATP-binding sites. rsc.orgiucr.org The acidity of this proton, and thus its hydrogen bonding strength, is modulated by the electronic effects of substituents on the benzimidazole ring, such as the 5-chloro group.

While the specific compound is unsubstituted at the N1 position, SAR studies on the broader benzimidazole class show that modification at this site significantly impacts biological activity. For example, the addition of a benzyl (B1604629) group at the N1 position has been shown to enhance the anti-inflammatory action of some benzimidazoles. nih.gov Similarly, attaching sugar moieties (N-ribosylation) can confer antiviral properties. rsc.org Therefore, the N1 position represents a key vector for future chemical modification to improve pharmacokinetic properties or fine-tune target affinity and selectivity.

Rationalizing Activity with Structural Features and Electronic Properties

The potent biological activity of 5-Chloro-2-(2-naphthyl)benzimidazole can be rationalized by a combination of its structural and electronic properties.

Hydrophobic and Aromatic Interactions : The large, fused ring system of the 2-naphthyl group provides a significant hydrophobic surface that can engage in favorable van der Waals and π-π stacking interactions within hydrophobic pockets of target enzymes. iucr.org

Hydrogen Bonding : The benzimidazole core, particularly the N1-H proton and the N3 nitrogen, serves as a crucial hydrogen bond donor and acceptor, respectively, anchoring the molecule to key amino acid residues in a target's active site. iucr.org

Defined Molecular Conformation : The specific dihedral angle between the benzimidazole and naphthalene rings creates a defined three-dimensional structure. iucr.org This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Selectivity and Specificity Profiling against Multiple Targets/Pathways

A critical aspect of modern drug development is ensuring that a compound is selective for its intended target, thereby minimizing off-target effects. For kinase inhibitors, which often target a conserved ATP-binding site, achieving selectivity can be challenging. nih.gov

The compound 5-Chloro-2-(2-naphthyl)benzimidazole has demonstrated a promising selectivity profile. In a study evaluating its antiproliferative activity, the compound was significantly more potent against the HepG2 human cancer cell line than against the HEK293 normal human embryonic kidney cell line. acgpubs.org With an IC₅₀ value of 0.078 µM against HepG2 and 2.5 µM against HEK293, the compound exhibits a selectivity index of approximately 32. acgpubs.org This indicates that it is 32 times more effective at inhibiting the growth of this specific cancer cell line than the normal cell line under the tested conditions, a highly desirable characteristic for a potential therapeutic agent. acgpubs.org This level of selectivity suggests that the compound's mechanism of action preferentially affects pathways that are dysregulated in cancer cells.

| Cell Line | Cell Type | IC₅₀ (µM) acgpubs.org | Selectivity Index (SI) |

|---|---|---|---|

| HepG2 | Human Liver Carcinoma | 0.078 | ~32 |

| HEK293 | Human Embryonic Kidney (Normal) | 2.5 |

Medicinal Chemistry Design and Future Derivatization Strategies

Rational Design Principles for Novel 5-Chloro-2-(2-naphthyl)benzimidazole Derivatives

The rational design of new analogs of 5-Chloro-2-(2-naphthyl)benzimidazole hinges on understanding the structure-activity relationships (SAR) of the broader benzimidazole (B57391) class. nih.govnih.gov SAR studies have consistently shown that the biological activity of benzimidazole derivatives can be finely tuned by strategic substitutions at the N-1, C-2, and C-5(6) positions of the core ring system. rsc.orgrsc.org

C-2 Position: The substituent at the C-2 position is critical for determining the spectrum of biological activity. In the parent compound, this position is occupied by a 2-naphthyl group. The large, aromatic, and hydrophobic nature of the naphthyl ring can facilitate π–π stacking and hydrophobic interactions with biological targets. nih.gov Future design strategies could involve modifying this group to explore how size, electronics, and hydrophobicity influence activity. For instance, replacing the naphthyl group with other substituted aryl or heteroaryl rings could modulate target binding and specificity. researchgate.net

C-5 Position: The 5-position is substituted with a chloro group, an electron-withdrawing atom. The nature of the substituent at this position significantly impacts the electronic properties of the entire benzimidazole ring system. nih.gov Structure-activity relationship studies on other benzimidazoles have revealed that the presence and type of substituent at the 5- or 6-position can influence potency and selectivity. nih.govnih.gov For example, some studies suggest that a hydrogen atom at the 5-position can be more beneficial for certain activities than an electron-withdrawing group. nih.gov Therefore, exploring derivatives where the chloro group is replaced with other halogens (F, Br, I), small alkyl groups, or hydrogen-bond donating/accepting groups (e.g., nitro, amino) is a valid strategy. nih.govnih.gov

N-1 Position: The N-1 position of the benzimidazole ring offers a key site for derivatization that can significantly enhance anticancer activity. rsc.org N-alkylation with various substituted halides can introduce new functionalities to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability, as well as to establish additional interactions with the target protein. rsc.orgrsc.org Substitution at the N-1 position also prevents tautomerism, which can lead to a more defined pharmacological profile. nih.gov

Table 1: SAR Insights for Benzimidazole Scaffold Derivatization

| Position | Current Group (in parent compound) | Proposed Modifications | Rationale for Modification |

|---|---|---|---|

| C-2 | 2-Naphthyl | Substituted Phenyls, Pyridinyls, Furans, Thiophenes | Modulate aromatic interactions, polarity, and target specificity. researchgate.netnih.gov |

| C-5 | Chloro | H, F, Br, NO₂, CF₃, CH₃ | Alter electronic properties and steric bulk; influence target binding. nih.govrsc.org |

| N-1 | Hydrogen | Alkyl chains, Benzyl (B1604629) groups, Heterocyclic rings | Improve pharmacokinetic properties, introduce new binding interactions, prevent tautomerism. rsc.orgnih.gov |

Scaffold Modification and Bioisosteric Replacement Strategies

Scaffold modification and bioisosteric replacement are cornerstone strategies in medicinal chemistry for optimizing lead compounds. spirochem.com These approaches aim to improve a molecule's pharmacological profile—enhancing efficacy, selectivity, and metabolic properties while reducing toxicity. spirochem.com

For 5-Chloro-2-(2-naphthyl)benzimidazole, bioisosteric replacement could be applied to its key structural motifs:

Naphthyl Group Replacement: The 2-naphthyl moiety at the C-2 position could be replaced with other bicyclic aromatic or heteroaromatic systems, such as quinoline, indole, or benzofuran. These bioisosteres maintain a similar size and shape but introduce different electronic and hydrogen-bonding characteristics that could lead to improved target interactions.

Chloro Group Replacement: The chloro group at the C-5 position is a classic subject for bioisosteric replacement. Replacing it with a trifluoromethyl (CF₃) group, for instance, maintains a similar electron-withdrawing character and size but can enhance metabolic stability and membrane permeability. A cyano (-CN) group is another potential replacement that can act as a hydrogen bond acceptor.

Benzimidazole Core Modification: While more synthetically challenging, modifications to the core scaffold itself can yield novel chemical entities. For example, replacing one of the nitrogen atoms in the imidazole (B134444) ring with another heteroatom could be explored, leading to scaffolds like benzoxazole (B165842) or benzothiazole. These changes would fundamentally alter the electronic distribution and hydrogen-bonding capacity of the core structure. researchgate.net

Table 2: Potential Bioisosteric Replacements

| Original Group | Potential Bioisostere(s) | Desired Outcome |

|---|---|---|

| Chloro (-Cl) | -F, -CF₃, -CN | Modulate electronic effects, improve metabolic stability. spirochem.com |

| Naphthyl | Quinoline, Indole, Benzofuran | Alter hydrogen-bonding potential and target interactions. |

| Benzene (B151609) Ring | Pyridine, Thiophene | Introduce polarity, modify solubility and target binding. |

| Imidazole Ring | Oxazole, Thiazole, Triazole | Alter core electronics and hydrogen bonding capabilities. researchgate.netnih.gov |

Strategies for Enhancing Target Specificity and Molecular Recognition

A significant challenge in cancer chemotherapy is the lack of selectivity of cytotoxic agents, which often leads to damage to healthy cells. nih.gov Enhancing the target specificity of 5-Chloro-2-(2-naphthyl)benzimidazole derivatives is crucial for developing a safer therapeutic agent. Benzimidazole derivatives are known to inhibit a variety of cancer-relevant targets, including topoisomerases, protein kinases (e.g., EGFR, VEGFR-2), and poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.netresearchgate.net

Strategies to improve specificity include:

Structure-Based Drug Design: If the threedimensional structure of a biological target is known, computational docking studies can be used to design derivatives of 5-Chloro-2-(2-naphthyl)benzimidazole that fit precisely into the active site. This approach allows for the optimization of substituents to maximize specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues, thereby increasing binding affinity and selectivity. rsc.orgresearchgate.net

Kinase Inhibitor Hinge Binding: Many kinase inhibitors achieve their specificity by forming hydrogen bonds with the "hinge" region of the kinase domain. The benzimidazole scaffold, with its hydrogen bond donor and acceptor sites, is well-suited for this purpose. nih.gov By strategically placing substituents on the naphthyl ring or the N-1 position, it may be possible to guide the molecule to form these critical interactions with a specific kinase, such as EGFR or VEGFR-2. researchgate.netfrontiersin.org

Exploiting Unique Subpockets: Designing derivatives with functionalities that can interact with less-conserved regions or allosteric sites of a target enzyme can also confer specificity. Modifications to the naphthyl group or the addition of flexible side chains at the N-1 position could allow the molecule to access unique pockets in a target protein that are not present in closely related off-target proteins.

Development of Multi-Target-Directed Ligands Based on the Benzimidazole Scaffold

Complex diseases like cancer often involve the dysregulation of multiple signaling pathways, which contributes to drug resistance. rsc.org The development of multi-target-directed ligands (MTDLs), single molecules designed to modulate several targets simultaneously, is a promising strategy to overcome this complexity. rsc.orgresearchgate.net The benzimidazole scaffold is an excellent template for creating MTDLs due to its versatile binding capabilities. nih.govnih.gov

A derivative of 5-Chloro-2-(2-naphthyl)benzimidazole could be designed as an MTDL by incorporating pharmacophores known to interact with different cancer targets. For example:

Hybrid Molecules: One could synthesize hybrids that combine the benzimidazole core with another pharmacophore. For instance, linking the benzimidazole scaffold to a triazole or quinolinone moiety could yield a hybrid compound with dual inhibitory activity against targets like EGFR and Topoisomerase II, similar to other reported benzimidazole hybrids. nih.govnih.gov

Merged Pharmacophores: The design could involve merging the structural features required for inhibiting two distinct targets into a single, compact molecule. A carefully designed derivative might simultaneously fit into the ATP-binding pocket of a kinase and the active site of another enzyme like PARP. nih.gov Several clinically investigated benzimidazole derivatives, such as Dovitinib, exhibit this multi-targeted profile, inhibiting RTKs like VEGFR and FGFR as well as Topoisomerase II. nih.gov

Prodrug Design Concepts for Enhanced Bioavailability and Targeted Delivery (Conceptual, not clinical)

Many potent anticancer compounds fail in development due to poor pharmacokinetic properties, such as low aqueous solubility or poor cell permeability, which limit their bioavailability. biotech-asia.org Prodrug design is a well-established strategy to overcome these limitations. nih.govrsc.org A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. rsc.org

For 5-Chloro-2-(2-naphthyl)benzimidazole, several conceptual prodrug strategies could be envisioned:

Improving Solubility: The N-H group of the imidazole ring can be functionalized with a water-soluble promoiety, such as a phosphate (B84403) or an amino acid ester. This would increase the aqueous solubility of the compound, and upon cleavage by endogenous enzymes like phosphatases or esterases, the active parent drug would be released.

Tumor-Targeted Activation: A more sophisticated approach involves designing prodrugs that are activated by the unique conditions of the tumor microenvironment. rsc.org For example, a promoiety that is cleaved by enzymes overexpressed in cancer cells (e.g., certain matrix metalloproteinases) could be attached to the benzimidazole nitrogen. This would ensure that the active drug is preferentially released at the tumor site, increasing efficacy and reducing systemic toxicity. rsc.org

Nanoparticle-Based Delivery: Encapsulating 5-Chloro-2-(2-naphthyl)benzimidazole or its derivatives within nanocarriers, such as liposomes or polymeric nanoparticles, represents another advanced delivery strategy. biotech-asia.orgnih.gov This approach can improve solubility, protect the drug from premature degradation, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect or by functionalizing the nanoparticle surface with tumor-targeting ligands like antibodies or folic acid. biotech-asia.orgnih.gov

Analytical Methodologies for the Research and Development of 5-Chloro-2-(2-naphthyl)benzimidazole

The rigorous analysis of "5-Chloro-2-(2-naphthyl)benzimidazole" is fundamental for its characterization, purity assessment, and quantification in various research and development settings. A suite of analytical techniques, leveraging both chromatographic separation and spectrophotometric detection, is employed to ensure the quality and integrity of the compound. This article details the key analytical methodologies applicable to "5-Chloro-2-(2-naphthyl)benzimidazole," drawing upon established methods for structurally related benzimidazole derivatives.

Analytical Methodologies for Research and Development

Electrochemical Detection Methods

The electrochemical detection of benzimidazole derivatives is a well-established area of analytical chemistry, owing to the electroactive nature of the benzimidazole moiety. While specific studies on the electrochemical behavior of 5-Chloro-2-(2-naphthyl)benzimidazole are not extensively documented in publicly available literature, the analytical principles can be inferred from research on analogous compounds. Techniques such as polarography, voltammetry, and potentiometry are commonly employed for the analysis of compounds containing electrochemically reducible groups, like the azomethine group present in the benzimidazole ring. nih.gov

Voltammetric methods, in particular, are frequently utilized for the determination of benzimidazole-based compounds. These methods involve applying a potential to an electrode and measuring the resulting current. The potential at which the compound is oxidized or reduced provides qualitative information, while the magnitude of the current is proportional to the concentration of the compound, allowing for quantitative analysis.

For a compound like 5-Chloro-2-(2-naphthyl)benzimidazole, it is anticipated that the benzimidazole nucleus would be the primary site of electrochemical activity. The interaction of the benzimidazole molecule with the electrode surface is a key aspect of its electrochemical detection. The nitrogen atoms in the imidazole (B134444) ring can be sites for oxidation or reduction, and the aromatic system can also participate in electron transfer processes. peacta.org The specific potential at which these reactions occur would be influenced by the substituents on the benzimidazole core, namely the chloro and naphthyl groups.

Commonly used working electrodes in such analyses include glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and sometimes chemically modified electrodes to enhance sensitivity and selectivity. nih.gov For instance, the modification of an electrode with nanomaterials can significantly increase the electroactive surface area and improve the detection limits for benzimidazole compounds. Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are often preferred techniques due to their high sensitivity and ability to discriminate against background currents.

The general procedure for the electrochemical analysis of a benzimidazole derivative would involve:

Dissolving the analyte in a suitable solvent system that includes a supporting electrolyte to ensure conductivity.

Placing the solution in an electrochemical cell equipped with a three-electrode system (working, reference, and counter electrodes).

Scanning the potential over a specific range and recording the voltammetric response.

The peak current observed at a characteristic potential would then be used for quantification, typically by creating a calibration curve from standard solutions of known concentrations.

The heterocyclic nature of benzimidazoles, with their fused benzene (B151609) and imidazole rings, makes them amenable to such electrochemical investigation. peacta.org The delocalized π-electron system and the presence of heteroatoms (nitrogen) are key to their electrochemical reactivity. electrochemsci.org

Method Validation Parameters for Research Applications (e.g., linearity, accuracy, precision, limit of detection)

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. ich.org For research applications involving the quantification of 5-Chloro-2-(2-naphthyl)benzimidazole using an electrochemical method, the validation would be performed in accordance with guidelines such as those provided by the International Council for Harmonisation (ICH) Q2(R1). ich.orggmp-compliance.org The key parameters to be evaluated are linearity, accuracy, precision, and the limit of detection.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org For an electrochemical method, this would be demonstrated by preparing a series of standard solutions of 5-Chloro-2-(2-naphthyl)benzimidazole at different concentrations and measuring their electrochemical response (e.g., peak current). The data is then plotted, and the linearity is typically evaluated by examining the correlation coefficient (r) and the coefficient of determination (R²) of the linear regression line. A value close to 1 for both indicates a strong linear relationship.

Interactive Data Table: Illustrative Linearity Data for an Electrochemical Method

| Concentration (µM) | Peak Current (µA) |

| 1.0 | 0.52 |

| 2.5 | 1.28 |

| 5.0 | 2.55 |

| 10.0 | 5.10 |

| 20.0 | 10.15 |

| Regression Equation | y = 0.505x + 0.015 |

| Correlation Coefficient (r) | 0.9998 |

| Coefficient of Determination (R²) | 0.9996 |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often assessed using recovery studies, where a known amount of the analyte is added to a sample matrix (spiked sample), and the percentage of the analyte recovered by the method is calculated. The acceptance criteria for accuracy would depend on the concentration level being measured.

Interactive Data Table: Illustrative Accuracy Data

| Amount Spiked (µM) | Amount Recovered (µM) | % Recovery |

| 2.0 | 1.96 | 98.0 |

| 8.0 | 8.12 | 101.5 |

| 15.0 | 14.78 | 98.5 |

| Mean % Recovery | 99.3 |

Precision

Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Interactive Data Table: Illustrative Precision Data

| Concentration (µM) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

| 5.0 | 1.8% | 2.5% |

| 10.0 | 1.5% | 2.1% |

| 15.0 | 1.2% | 1.9% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org These are often determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

Interactive Data Table: Illustrative Detection and Quantitation Limits

| Parameter | Value (µM) |

| Limit of Detection (LOD) | 0.25 |

| Limit of Quantitation (LOQ) | 0.78 |

Conclusion and Future Research Perspectives

Summary of Key Academic Insights on 5-Chloro-2-(2-naphthyl)benzimidazole

5-Chloro-2-(2-naphthyl)benzimidazole is a member of the benzimidazole (B57391) class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities and their role as "privileged structures" in medicinal chemistry. nih.govsemanticscholar.org The core structure, consisting of a fused benzene (B151609) and imidazole (B134444) ring, allows for diverse substitutions that significantly influence its pharmacological profile. nih.gov Academic research has identified 5-Chloro-2-(2-naphthyl)benzimidazole as a synthetically accessible molecule with potential therapeutic applications.

Key insights stem from studies focused on the synthesis and biological evaluation of various benzimidazole derivatives. The synthesis of 5-Chloro-2-(2-naphthyl)benzimidazole has been reported, and its structure has been confirmed using instrumental methods. researchgate.net A significant finding is its activity as a mammalian DNA topoisomerase I inhibitor. researchgate.netnih.gov Topoisomerases are crucial enzymes involved in managing DNA topology during cellular processes like replication and transcription, making them established targets for anticancer drugs. nih.gov The inhibition of topoisomerase I by this specific compound highlights its potential as a cytotoxic or antineoplastic agent. researchgate.netnih.gov The benzimidazole scaffold itself is known for its ability to engage with various biological targets through hydrogen bonding, π-π stacking, and coordination with metals, which underpins its wide-ranging bioactivities. nih.gov

Table 1: Summary of Research Findings for 5-Chloro-2-(2-naphthyl)benzimidazole

| Area of Research | Key Finding | Reference |

|---|---|---|

| Synthesis | The compound has been successfully synthesized and characterized. | researchgate.net |

| Biological Activity | Identified as an inhibitor of mammalian DNA topoisomerase I. | researchgate.netnih.gov |

| Potential Application | Investigated for potential anticancer or cytostatic properties due to its mechanism of action. | researchgate.netnih.gov |

Identification of Remaining Challenges and Unexplored Research Avenues

Despite the promising initial findings, research on 5-Chloro-2-(2-naphthyl)benzimidazole is still in its nascent stages, and several challenges and unexplored avenues remain.

Challenges:

Limited Biological Profiling: The primary challenge is the lack of a comprehensive biological activity profile. While its function as a topoisomerase I inhibitor is noted, its efficacy against a broad panel of cancer cell lines has not been extensively documented in the available literature.

Lack of Structure-Activity Relationship (SAR) Studies: There is a scarcity of SAR studies specifically involving the 5-chloro and 2-(2-naphthyl) substitutions. Understanding how these specific groups contribute to its activity compared to other derivatives is crucial for rational drug design.

Unexplored Research Avenues:

Broad-Spectrum Anticancer Screening: A thorough evaluation against a diverse range of human cancer cell lines, including those known for multidrug resistance, is a critical next step. nih.gov

Antimicrobial and Antiviral Potential: The benzimidazole core is associated with potent antimicrobial, antifungal, and antiviral activities. nih.govijpsm.com Screening 5-Chloro-2-(2-naphthyl)benzimidazole against various pathogens could reveal new therapeutic applications.

Mechanistic Elucidation: Beyond identifying it as a topoisomerase I inhibitor, detailed mechanistic studies are needed. Investigating its precise binding mode, its effect on the cell cycle, and its ability to induce apoptosis would provide a deeper understanding of its biological effects.

Exploration of Other Therapeutic Targets: Given the versatility of the benzimidazole scaffold, exploring its potential to inhibit other enzymes or interact with different receptors relevant to diseases like Alzheimer's, inflammation, or hypertension is a valid research direction.

Proposed Directions for Advanced Research and Collaborative Efforts

To fully realize the potential of 5-Chloro-2-(2-naphthyl)benzimidazole, a structured and collaborative research plan is necessary.

Proposed Advanced Research:

In-depth Cytotoxicity and Mechanistic Studies: Perform comprehensive in vitro testing on a wide array of cancer cell lines to determine its IC₅₀ values and therapeutic index. Subsequent studies should focus on confirming its mechanism of action through cell-based assays (e.g., cell cycle analysis, apoptosis assays) and biochemical assays (e.g., DNA relaxation assays). nih.gov

Computational and Structural Biology Studies: Employ molecular docking and simulation techniques to predict the binding interactions between the compound and the active site of topoisomerase I. Co-crystallization studies could provide definitive structural evidence of the binding mode, guiding future optimization efforts.

Chemical Derivatization and SAR Analysis: Synthesize a library of analogues by modifying the substituents on both the benzimidazole and naphthyl rings. semanticscholar.org This will help establish a clear structure-activity relationship, potentially leading to the discovery of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

Pharmacokinetic Profiling: Conduct preliminary ADME (absorption, distribution, metabolism, and excretion) studies to assess the compound's drug-like properties.

Collaborative Efforts:

Interdisciplinary Research Teams: A collaboration between synthetic organic chemists (to create derivatives), molecular and cell biologists (to perform bioassays), and computational chemists (for modeling studies) would be highly synergistic.

Academic-Industry Partnerships: Partnering with pharmaceutical companies could provide the resources and expertise necessary for advanced preclinical development, including toxicology studies and in vivo efficacy testing in animal models.

Potential Impact on Future Chemical and Biological Sciences

The focused study of 5-Chloro-2-(2-naphthyl)benzimidazole and its derivatives could have a significant impact on several scientific fields.

Oncology and Drug Discovery: As a topoisomerase I inhibitor, this compound belongs to a class of proven anticancer agents. Further research could lead to the development of a new chemotherapeutic drug, potentially with a novel mechanism of action or improved efficacy against resistant cancers. Its unique substitution pattern may offer advantages in terms of specificity or overcoming existing resistance mechanisms.

Medicinal Chemistry: A thorough investigation of this molecule will contribute valuable data to the broader understanding of the benzimidazole scaffold. The SAR insights gained could guide the design of new benzimidazole-based drugs for a wide range of diseases beyond cancer, including infectious diseases and neurological disorders. nih.gov

Chemical Biology: 5-Chloro-2-(2-naphthyl)benzimidazole can serve as a chemical probe to study the function and regulation of DNA topoisomerase I. Understanding its specific interactions can help elucidate the complex biology of DNA replication and repair, potentially revealing new therapeutic targets. The development of this and related compounds enriches the library of small molecules available to researchers for modulating biological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-(2-naphthyl)benzimidazole, and how can reaction conditions be optimized for yield?